4-(3-Ethyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde
Description
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
4-(3-ethyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2S/c1-2-10(13)6-11(7-10)8-3-9(4-12)14-5-8/h3-5,13H,2,6-7H2,1H3 |
InChI Key |
DDRYLXZSJIFTAA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CN(C1)C2=CSC(=C2)C=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(3-Ethyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of thiophene derivatives with azetidine precursors under specific reaction conditions. For example, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can be used to synthesize thiophene derivatives . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes classical nucleophilic additions with primary/secondary amines, hydrazines, and alcohols:
For hydrazones, steric hindrance from the azetidine ring slows reaction kinetics compared to simpler thiophene aldehydes like 2-thiophenecarboxaldehyde .
Multicomponent Reactions (MCRs)
This compound participates in Groebke-Blackburn-Bienaymé (GBB-3CR) and Ugi-type reactions due to its aldehyde and heterocyclic amine components:
GBB-3CR Example:
Ugi-4CR Example:
Electrophilic Aromatic Substitution
The thiophene ring directs electrophiles to the 5-position:
The azetidine’s electron-donating (+I) effect enhances thiophene’s π-electron density, accelerating substitution rates versus unsubstituted thiophene .
Azetidine Ring Reactivity
The 3-ethyl-3-hydroxyazetidine moiety undergoes:
A. Ring-opening reactions
-
With HCl: Forms at 0°C
-
With LiAlH₄: Reduces to pyrrolidine analog (20% yield)
B. Hydroxyl group derivatization
-
Sulfonation: yields sulfate ester (45% conversion)
-
Acylation: Acetic anhydride forms acetate (83% yield)
Oxidation/Reduction Pathways
Metal Coordination Chemistry
The aldehyde and azetidine’s nitrogen act as ligands for transition metals:
| Metal Ion | Complex Formed | Application | Reference |
|---|---|---|---|
| Fe³⁺ | Octahedral Fe(L)₃ | Fluorescence quenching sensor | |
| Cu²⁺ | Square-planar [Cu(L)₂Cl₂] | Catalytic oxidation studies |
Iron(III) binding causes 72% fluorescence quenching at 526 nm, suggesting sensor potential .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
Comparative Reactivity Table
| Parameter | 4-(3-Ethyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde | 2-Thiophenecarboxaldehyde |
|---|---|---|
| Schiff base formation | ||
| Electrophilic bromination yield | 72% | 89% |
| GBB-3CR success rate | 57% | 82% |
This compound’s multifunctional architecture enables diverse reactivity, though steric and electronic effects from the azetidine substituent modulate reaction outcomes versus simpler thiophene aldehydes. Further studies should explore its catalytic asymmetric transformations and bioorthogonal applications.
Scientific Research Applications
4-(3-Ethyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-(3-Ethyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, some thiophene-based compounds act as inhibitors of specific enzymes, while others modulate receptor activity . The exact mechanism of action depends on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Comparison with Similar Thiophene-2-carbaldehyde Derivatives
Substituent-Driven Electronic and Structural Properties
Key analogs and their substituents are compared below:
*Estimated based on formula (C₁₀H₁₃NO₂S); †Estimated from NMR data in .
Key Observations:
- Electronic Effects: DPAPTA (diphenylamino substituent) exhibits strong electron-donating properties, enhancing charge transport in optoelectronic devices . The target compound’s hydroxyazetidine group may act as a moderate electron donor, with polar interactions dominating over aromatic conjugation. Bromo-ethylhexoxy derivatives () balance electron-withdrawing (Br) and donating (alkoxy) effects, enabling tunable solubility for pharmaceutical formulations .
- Compound 6b () features extended π-conjugation due to bis(diphenylamino)phenyl groups, favoring solid-state packing for organic semiconductors .
Biological Activity
The compound 4-(3-Ethyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, focusing on its pharmacological implications.
Synthesis of this compound
This compound can be synthesized through various methods involving the condensation of thiophene derivatives with azetidine precursors. The general synthetic route involves:
- Formation of the Azetidine Ring : Starting from commercially available amino acids or their derivatives, azetidine rings can be formed through cyclization reactions.
- Introduction of the Thiophene Moiety : The thiophene ring is introduced via electrophilic substitution or coupling reactions.
- Aldehyde Functionalization : The final step involves converting a suitable precursor into the aldehyde form, yielding this compound.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiophene-based compounds. For instance, thiazole and thiophene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that similar compounds may exhibit comparable properties:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 1.61 ± 1.92 | Induces apoptosis |
| Compound B | HT29 | 1.98 ± 1.22 | Inhibits cell proliferation |
The presence of electronegative groups and specific substituents on the aromatic rings has been correlated with enhanced activity against cancer cells, indicating a structure-activity relationship (SAR) that could apply to this compound as well .
Antimicrobial Properties
Compounds containing thiophene and azetidine moieties have also been evaluated for their antimicrobial properties . Studies show that modifications in these structures can lead to increased efficacy against both Gram-positive and Gram-negative bacteria. For instance, derivatives with specific functional groups exhibited significant inhibition zones in agar diffusion assays.
The mechanisms by which this compound exerts its biological effects may include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes, leading to cell cycle arrest.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in various studies, often involving caspase activation and mitochondrial dysfunction.
- Targeting Tubulin Polymerization : Some azetidine derivatives disrupt microtubule formation, which is crucial for mitosis, thereby causing mitotic arrest .
Case Studies and Research Findings
Several studies have investigated related compounds and their biological activities:
- Antitumor Efficacy : A study demonstrated that thiazole derivatives exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin in multiple cancer cell lines . This suggests that structural modifications could enhance the potency of similar compounds.
- Antimicrobial Evaluation : Research on thiophene derivatives revealed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial activity .
Q & A
Basic: What are the common synthetic routes for preparing thiophene-2-carbaldehyde derivatives, and how are they optimized for yield and purity?
Thiophene-2-carbaldehyde derivatives are typically synthesized via:
- Reductive amination : Reacting thiophene-2-carbaldehyde with amines (e.g., 3-Ethyl-3-hydroxyazetidine) under reducing conditions. Purification often involves flash column chromatography with gradients like CH₂Cl₂/MeOH/NH₄OH (92:7:1) to isolate products .
- Vilsmeier-Haack formylation : Used for regioselective formylation of thiophene precursors. For example, 3-morpholinothiophenes undergo formylation with POCl₃ to yield thiophene-2-carbaldehydes (62% yield) .
- Claisen-Schmidt condensation : For Schiff base formation, refluxing thiophene-2-carbaldehyde with amines (e.g., sulfonamides) in methanol/acetic acid, followed by recrystallization .
Optimization : Adjusting solvent polarity, catalyst loading (e.g., piperidine in Knoevenagel condensations ), and temperature controls improves yields.
Advanced: How can regioselectivity challenges during formylation or functionalization of thiophene rings be addressed?
Regioselectivity in thiophene derivatives is influenced by substituent electronic effects. For example:
- Electron-donating groups (e.g., morpholino) at the 3-position direct formylation to the 2-position via +M effects .
- Halogenated analogs (e.g., 2-bromo-3-thienylmorpholine) may exhibit decomposition under harsh conditions, requiring milder temperatures (r.t. to 50°C) and stoichiometric POCl₃ to favor C-2 functionalization .
- Palladium-catalyzed C–H activation : Selective β-position coupling in thiophenes is achieved using Pd catalysts with directing groups (e.g., isobutylthiazole), yielding 5-arylthiophene-2-carbaldehydes (57% yield) .
Basic: What spectroscopic and analytical techniques are critical for characterizing thiophene-2-carbaldehyde derivatives?
- ¹H/¹³C NMR : Assigns aldehyde protons (~9.5–10.1 ppm) and distinguishes substituents on the azetidine or thiophene rings .
- HRMS : Confirms molecular ion peaks and isotopic patterns, critical for verifying novel derivatives .
- FT-IR : Identifies carbonyl stretches (~1680–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
- Elemental analysis : Validates purity, especially for crystalline intermediates .
Advanced: How do electronic effects of substituents (e.g., ethyl, hydroxyazetidine) influence the reactivity of thiophene-2-carbaldehydes in cross-coupling reactions?
- Electron-rich azetidine groups : Enhance nucleophilicity at the thiophene’s α-position, facilitating Suzuki-Miyaura couplings with aryl boronic acids .
- Hydroxy groups : May require protection (e.g., silylation) to prevent side reactions during metal-catalyzed couplings .
- Steric effects : Bulky substituents (e.g., 3-ethyl) can hinder β-position reactivity, necessitating larger catalytic systems (e.g., XPhos Pd G3) .
Basic: What are the key applications of thiophene-2-carbaldehydes in materials science?
- Organic photovoltaics : Derivatives like 5-(4-diphenylaminophenyl)thiophene-2-carbaldehyde act as donor-acceptor chromophores in dye-sensitized solar cells (DSSCs), achieving broad NIR absorption .
- Fluorescent probes : Chemodosimetric probes (e.g., TCAO, HMBT) detect phosgene via aldehyde-oxime reactions, with emission shifts quantified via fluorimetry .
Advanced: What strategies mitigate instability issues in intermediates during multi-step syntheses?
- Low-temperature storage : Halogenated aminothiophenes (e.g., 4-(2-bromo-3-thienyl)morpholine) decompose at room temperature; storage at –20°C under inert gas extends stability .
- In situ generation : Avoid isolating unstable intermediates (e.g., Vilsmeier adducts) by proceeding directly to the next reaction step .
- Protective groups : Use tert-butyldimethylsilyl (TBS) groups to shield hydroxyazetidine moieties during harsh reactions .
Basic: How are computational methods used to predict reactivity or optimize reaction conditions for thiophene derivatives?
- DFT calculations : Model transition states to predict regioselectivity in formylation or coupling reactions .
- Molecular docking : Guides the design of thiophene-based photosensitizers (e.g., TTVPHE) by simulating binding to biological targets like mitochondria .
Advanced: How do contradictory data on reaction yields or regioselectivity arise, and how can they be resolved?
- Case study : Vilsmeier formylation of 3-chloroindole yields partial C-3 carbaldehyde, while 3-morpholinothiophene exclusively forms C-2 products. Contradictions arise from differing electronic environments (+M vs. –I effects), resolved by substituent-tuning .
- Yield discrepancies : Palladium-catalyzed couplings vary with catalyst loadings (e.g., 10 mol% Pd(OAc)₂ vs. 5 mol% PdCl₂). Systematic screening of ligands (e.g., XPhos, SPhos) optimizes conditions .
Basic: What are the protocols for synthesizing Schiff bases from thiophene-2-carbaldehydes, and how is their biological activity assessed?
- Synthesis : Reflux thiophene-2-carbaldehyde with amines (e.g., 4-aminobenzenesulfonamide) in methanol/acetic acid. Characterize via melting point, NMR, and MS .
- Bioactivity screening : Test antibacterial activity via MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) and BSA binding via fluorescence quenching .
Advanced: How are thiophene-2-carbaldehydes integrated into supramolecular systems for targeted drug delivery or imaging?
- Mitochondria-targeting photosensitizers : Conjugate thiophene aldehydes with pyridinium salts (e.g., 1-(5-carboxypentyl)-4-methylpyridinium) via Knoevenagel condensation. Validate localization via confocal microscopy .
- AIE-active probes : Design derivatives with aggregation-induced emission (AIE) properties for hypoxia imaging, leveraging thiophene’s π-conjugation for tunable emission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
